3-[(3-Methoxypropyl)carbamoyl]propanoic acid
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Overview
Description
3-[(3-Methoxypropyl)carbamoyl]propanoic acid is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is also known by its IUPAC name, 4-[(3-methoxypropyl)amino]-4-oxobutanoic acid . This compound is characterized by the presence of a carbamoyl group attached to a propanoic acid backbone, with a methoxypropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxypropyl)carbamoyl]propanoic acid typically involves the reaction of 3-methoxypropylamine with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{R-COCl} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{R-CONH-CH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} ]
In this reaction, R-COCl represents the carboxylic acid chloride, and H2N-CH2CH2OCH3 represents 3-methoxypropylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxypropyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-[(3-Methoxypropyl)carbamoyl]propanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxypropyl)carbamoyl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxypropyl)carbamoyl]butanoic acid
- 3-[(3-Methoxypropyl)carbamoyl]pentanoic acid
- 3-[(3-Methoxypropyl)carbamoyl]hexanoic acid
Uniqueness
3-[(3-Methoxypropyl)carbamoyl]propanoic acid is unique due to its specific structure, which includes a methoxypropyl group attached to a carbamoyl-propanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3-methoxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOIXUFGPJNQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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